4,7,10,13-Hexadecatetraenoic acid

Description

Classification and Significance in Lipid Biochemistry

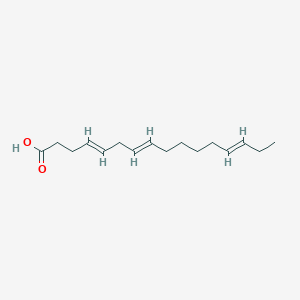

4,7,10,13-Hexadecatetraenoic acid belongs to the class of long-chain fatty acids, characterized by an aliphatic chain of 16 carbon atoms and a carboxylic acid functional group. Its systematic IUPAC name, (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, reflects the geometry and positions of its double bonds. With a molecular weight of 248.36 g/mol and a lipid number notation of 16:4(n-3), this PUFA is structurally distinct from shorter-chain or less unsaturated fatty acids.

The compound’s significance in lipid biochemistry stems from its ability to integrate into phospholipid bilayers, where its multiple double bonds introduce kinks that reduce membrane rigidity. Studies demonstrate that PUFAs with four or more double bonds, such as this compound, significantly enhance membrane fluidity compared to mono- or diunsaturated analogs. This property is critical for maintaining cellular functions in cold-water marine organisms, where fluid membranes are essential for survival. Additionally, its role as a precursor for signaling molecules and its participation in lipid-mediated metabolic pathways highlight its biochemical importance.

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄O₂ | |

| Molecular Weight | 248.36 g/mol | |

| Double Bond Positions | 4, 7, 10, 13 (all cis) | |

| Lipid Number | 16:4(n-3) | |

| Natural Occurrence | Marine algae, lichens, fungi |

Historical Context and Discovery

The discovery of this compound is intertwined with advancements in marine lipidomics during the late 20th century. Initial identifications occurred in the 1990s through chromatographic analyses of lipid extracts from the green algae Ulva fasciata and lichens of the genus Collema. These studies revealed its prevalence in photobiont-rich organisms, suggesting a biosynthetic origin in algal symbionts.

Early structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry, which confirmed the positions and geometry of its double bonds. By the 2000s, synthetic pathways were established, enabling laboratory production via desaturation reactions using nonpolar solvents and temperature-controlled environments. Notably, its isolation from the freshwater microcrustacean Daphnia galeata expanded its known ecological distribution, linking it to freshwater food webs.

Importance in Marine Biochemistry and Ecological Systems

In marine ecosystems, this compound serves dual roles as a structural lipid and an ecological mediator. It is a hallmark component of chloroplast membranes in green algae (Ulvophyceae), where it constitutes up to 12% of total fatty acids during photosynthetic activity. This abundance supports membrane flexibility under fluctuating light and temperature conditions, optimizing photosynthetic efficiency.

Ecologically, the compound exhibits algicidal properties, inhibiting the growth of competing phytoplankton species such as Heterosigma akashiwo. This allelopathic function suggests its role in mitigating algal blooms and maintaining species diversity. Furthermore, its transfer through trophic levels—from algae to zooplankton like Daphnia—underscores its nutritional importance in aquatic food webs. Lichens hosting algal symbionts also sequester this PUFA, which may deter herbivory or microbial colonization.

Table 2: Natural Sources and Ecological Roles of this compound

Propriétés

Formule moléculaire |

C16H26O2 |

|---|---|

Poids moléculaire |

250.38 g/mol |

Nom IUPAC |

(4E,7E,13E)-hexadeca-4,7,13-trienoic acid |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,9-10,12-13H,2,5-8,11,14-15H2,1H3,(H,17,18)/b4-3+,10-9+,13-12+ |

Clé InChI |

YCKJXDKTCUJPDD-ZRXPTQEJSA-N |

SMILES isomérique |

CC/C=C/CCCC/C=C/C/C=C/CCC(=O)O |

SMILES canonique |

CCC=CCCCCC=CCC=CCCC(=O)O |

Synonymes |

4,7,10,13-hexadecatetraenoic acid hexadeca-4,7,10,13-tetraenoic acid |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological Significance

4,7,10,13-Hexadecatetraenoic acid is predominantly found in certain algal species such as Ulva fasciata, Ulva linza, and Ulva lactuca . Its presence in these organisms highlights its potential role in marine biology and ecology.

Chemoresistance Studies

Recent research has identified this compound as a significant factor in chemoresistance among cancer cells. In a study published in JAMA Oncology, the compound was administered to tumor-bearing mice alongside cisplatin. It was observed that the fatty acid could induce resistance to chemotherapy by activating splenic macrophages . This finding suggests that dietary intake of fish oil containing this fatty acid may influence treatment outcomes for cancer patients.

Key Findings :

- Study Design : Mice were treated with varying doses of hexadeca-4,7,10,13-tetraenoic acid and monitored for tumor growth.

- Results : Increased plasma levels of the fatty acid correlated with reduced efficacy of chemotherapy agents like cisplatin .

Nutritional Applications

The fatty acid is also studied for its potential health benefits when included in dietary supplements. Its presence in fish oil has led researchers to explore its effects on human health and disease prevention.

Case Study: Dietary Impact

A clinical study involving cancer patients assessed the impact of fish oil supplementation on plasma levels of this compound. Patients reported varying degrees of tumor response based on their dietary intake of fish oil rich in this compound .

Analyse Des Réactions Chimiques

Synthetic Reactions: Wittig Reaction for Chain Elongation

A stereoselective Wittig reaction is central to the synthesis of derivatives of 4,7,10,13-hexadecatetraenoic acid. In the total synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene, the aldehyde intermediate reacts with a phosphonium ylide derived from this compound precursors under controlled conditions :

Reaction Conditions :

-

Phosphonium salt : Derived from ethyl eicosapentaenoate

-

Base : Sodium hexamethyldisilazide (NaHMDS)

-

Solvent : Tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA)

-

Temperature : -78°C

Outcome :

This method preserves the all-Z configuration of double bonds, critical for mimicking natural products .

Biosynthetic Pathways: Proposed Head-to-Head Condensation

This compound is hypothesized to serve as a precursor in the biosynthesis of very-long-chain hydrocarbons via a head-to-head condensation mechanism :

Proposed Steps :

-

Activation of two this compound molecules as CoA thioesters.

-

Condensation with decarboxylation, forming a C₃₀ intermediate.

-

Reduction and dehydration to yield a C₃₁ hydrocarbon.

Key Enzymes :

-

Condensing enzymes : Uncharacterized, likely analogous to polyketide synthases.

-

Reductases/Dehydratases : Required for intermediate processing.

This pathway remains unconfirmed biochemically but is supported by structural analysis of natural hydrocarbons .

Metabolic Reactions: Elongation and Incorporation

In vivo, this compound undergoes limited elongation and incorporation into lipid pools:

| Tissue | Metabolite Detected | Concentration (mol%) |

|---|---|---|

| Plasma | C₁₈:4n-1 (elongated) | 0.3 ± 0.1 |

| Liver | C₁₈:4n-1 | 0.9 ± 0.1 |

| Adipose Tissue | C₁₆:4n-3 | 0.6 ± 0.0 |

The low tissue accumulation suggests rapid oxidation or signaling roles rather than storage.

Oxidation and Signaling Activity

As a PUFA, this compound is prone to enzymatic and non-enzymatic oxidation:

-

Role in Chemoresistance : Induces lysophosphatidylcholine (LPC) secretion by splenic macrophages, reducing DNA damage (γH2AX levels) in tumor cells.

-

Mechanism : Alters membrane fluidity and signal transduction, potentially via peroxisome proliferator-activated receptors (PPARs).

Key Interactions :

| Target | Effect |

|---|---|

| DNA Damage Response | Attenuates cisplatin-induced γH2AX |

| BLT2 Receptor | Not directly involved (vs. 12-S-HHT) |

Structural Reactivity

The conjugated tetraene system confers unique reactivity:

Autoxidation Sensitivity :

-

Forms hydroperoxides at allylic positions (C5, C8, C11, C14).

-

Stabilized by antioxidants (e.g., vitamin E) in biological systems.

Derivatization Potential :

Comparaison Avec Des Composés Similaires

Structural Isomers of Hexadecatetraenoic Acid

16:4ω3 differs from other hexadecatetraenoic acid isomers in double-bond positioning and biological sources:

Key Findings :

- Positional Specificity: The ω3 configuration in 16:4ω3 distinguishes its metabolic pathways and functional roles from ω1 or ω4 isomers. For example, 6,9,12,15-Hexadecatetraenoic acid (ω1) is linked to marine ecosystems but lacks reported roles in chemoresistance .

- Biosynthetic Pathways: 16:4ω3 arises from ω3 precursors like α-linolenic acid, whereas other isomers derive from distinct elongation/desaturation cascades .

Functional Comparison with Related PUFAs

Key Findings :

- Chemoresistance Mechanism : 16:4ω3 and 12-oxo-5,8,10-HHT (KHT) are both secreted by mesenchymal stem cells (MSCs) to protect tumors. However, 16:4ω3’s ω3 configuration may modulate distinct signaling pathways compared to KHT’s ω6-derived structure .

Quantitative Abundance Across Sources

*Relative abundance in specific lipid fractions; †Varies with citrus peel supplementation.

Key Findings :

- Microalgal Dominance: 16:4ω3 is a major PUFA in Eutreptiella sp. (98.04% in specific fractions), far exceeding its abundance in Monoraphidium or Chlorella .

- Nutritional Context: In Chlorella, 16:4ω3 remains secondary to linoleic and oleic acids, underscoring its niche metabolic role .

Clinical and Industrial Relevance

Méthodes De Préparation

Source Identification and Lipid Profiling

4,7,10,13-Hexadecatetraenoic acid has been identified in marine algae species, particularly Ulva pertusa Kjellm (green seaweed). Lipid profiling of Ulva pertusa using gas chromatography/mass spectrometry (GC/MS) revealed that this PUFA constitutes a significant proportion of its total fatty acids, alongside 9,12,15-octadecatrienoic acid and 6,9,12,15-octadecatetraenoic acid.

Folch Extraction Protocol

The Folch method is widely employed for lipid extraction from algal biomass. In this protocol:

Table 1: Fatty Acid Composition of Ulva pertusa via Folch Extraction

| Fatty Acid | Percentage of Total Lipids |

|---|---|

| 9,12,15-Octadecatrienoic | 32.7% |

| 4,7,10,13-Hexadecatetraenoic | 12.4% |

| 6,9,12,15-Octadecatetraenoic | 10.3% |

Derivatization and GC/MS Analysis

To enhance volatility for GC/MS analysis, fatty acids are derivatized into methyl esters using HCl-methanol:

-

Crude lipids are saponified with methanolic KOH.

-

Free fatty acids are methylated with HCl-CH₃OH at 70°C for 2 hours.

-

Fatty acid methyl esters (FAMEs) are extracted with hexane and analyzed via GC/MS.

Characteristic ions for this compound methyl ester include m/z 79 (base peak, allylic cleavage) and m/z 108 (McLafferty rearrangement).

Chemical Synthesis Pathways

Intermediate in Docosahexaenoic Acid (DHA) Synthesis

This compound is synthesized as an intermediate during the production of deuterated DHA (docosahexaenoic acid-d5). The process involves:

-

Chain Elongation : Starting with shorter-chain PUFAs (e.g., α-linolenic acid), elongation enzymes add two-carbon units to the carboxyl end.

-

Desaturation : Introduction of double bonds via Δ4, Δ6, and Δ9 desaturases yields the tetraenoic structure.

-

Isomerization : The (4Z,7Z,10Z,13Z)-configuration is stabilized using palladium-catalyzed hydrogenation to prevent undesired trans-isomer formation.

Organic Solvent-Based Synthesis

Small-scale synthesis protocols typically use ethanol as a solvent:

-

Reaction Setup : The precursor (e.g., hexadecanoic acid) is dissolved in ethanol under inert gas (N₂ or Ar).

-

Desaturation : Catalytic dehydrogenation with palladium-on-carbon (Pd/C) introduces double bonds at specific positions.

-

Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the tetraenoic acid.

Table 2: Synthesis Parameters for (4Z,7Z,10Z,13Z)-Isomer

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Catalyst | Pd/C (5% w/w) |

| Temperature | 25–30°C |

| Yield | 60–70% |

Challenges in Synthesis

-

Oxidation Sensitivity : The conjugated double bonds render the compound prone to autoxidation. Synthesis must occur under oxygen-free conditions.

-

Isomer Purity : Achieving >90% geometric purity requires precise control of reaction kinetics and catalyst loading.

Industrial-Scale Production Considerations

Solvent-Free Formulations

To avoid organic solvent residues in final products, advanced protocols involve:

Quality Control Metrics

-

Purity : Assessed via reverse-phase HPLC with UV detection at 210 nm.

-

Oxidative Stability : Measured using peroxide value (PV) and thiobarbituric acid reactive substances (TBARS).

Emerging Methodologies and Research Gaps

Microbial Biosynthesis

Recent advances in metabolic engineering have enabled the production of PUFAs in Yarrowia lipolytica and Escherichia coli. Heterologous expression of algal desaturases could offer a sustainable route for this compound production.

Q & A

Q. How can 4,7,10,13-Hexadecatetraenoic acid be identified and quantified in biological samples?

Methodological Answer: Use gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) for precise identification. Retention times (e.g., 26.19 seconds for this compound) and relative abundance comparisons under standardized conditions (e.g., F/2 and F/2-P media) are critical for quantification. Calibrate instruments using reference standards and validate results with replicate analyses to ensure accuracy .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

Methodological Answer: Store the compound at –20°C in inert, airtight containers to prevent oxidation. Avoid exposure to heat, moisture, strong acids/alkalis, and oxidizing agents. Use personal protective equipment (PPE) such as gloves and goggles, and follow GHS guidelines (e.g., H315 for skin irritation) for safe handling .

Q. How should researchers report the use of this compound in experimental methods sections?

Methodological Answer: Include the systematic name (this compound), CAS number (if available), purity (≥97%), supplier details, and storage conditions. For reproducibility, specify chromatographic parameters (e.g., column type, mobile phase) and statistical methods used for data analysis .

Q. What is the role of this compound in lipid metabolism studies?

Methodological Answer: Investigate its metabolic pathways using isotopic labeling (e.g., ¹³C tracers) in cell cultures or model organisms. Monitor incorporation into phospholipids or eicosanoids via lipidomics. Compare its relative abundance in different growth conditions (e.g., nitrogen limitation) to assess regulatory mechanisms .

Advanced Research Questions

Q. How can transcriptomic data elucidate the biosynthesis pathways of this compound?

Methodological Answer: Combine RNA sequencing with functional annotation (e.g., KEGG pathways) to identify enzymes like elongases and desaturases involved in its synthesis. Validate findings using knockout mutants or inhibitors. Cross-reference transcriptomic data with lipid profiles to link gene expression to metabolite production .

Q. How should researchers address contradictions in relative abundance data across experimental conditions?

Methodological Answer: Perform sensitivity analyses to test variables such as nutrient availability (e.g., F/2 vs. F/2-P media) or extraction protocols. Use multivariate statistics (e.g., PCA) to identify confounding factors. Replicate experiments under controlled conditions and report confidence intervals for abundance measurements .

Q. What experimental designs can test the hypothesis that this compound induces chemoresistance?

Methodological Answer: Use in vitro models (e.g., cancer cell lines) treated with cisplatin or other platinum-based drugs. Supplement cultures with the fatty acid and measure viability via MTT assays. Compare results with controls and structurally similar compounds (e.g., 16:4(n-3)). Validate mechanisms using RNAi targeting putative resistance genes .

Q. How do structural analogs of this compound influence its biological activity?

Methodological Answer: Synthesize or procure analogs (e.g., 4,7,10,13,16-Docosapentaenoic acid) and compare their effects in bioassays. Use molecular docking to predict interactions with enzymes or receptors. Assess differences in membrane fluidity or signaling pathways via fluorescence anisotropy or Western blotting .

Q. What strategies optimize the extraction of this compound from complex matrices?

Methodological Answer: Employ liquid-liquid extraction (LLE) with chloroform-methanol mixtures, followed by solid-phase extraction (SPE) for purification. Optimize pH and temperature to maximize yield. Validate recovery rates using spiked samples and compare with established protocols for polyunsaturated fatty acids (PUFAs) .

Q. How can researchers differentiate this compound from co-eluting isomers in chromatographic analyses?

Methodological Answer: Use high-resolution MS/MS to fragment ions and compare spectra with reference libraries. Adjust chromatographic conditions (e.g., column temperature gradient) to improve separation. Confirm identities via derivatization (e.g., methyl ester formation) and nuclear magnetic resonance (NMR) if ambiguity persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.